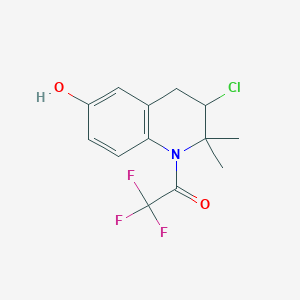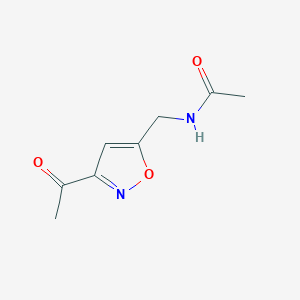![molecular formula C12H8F3NO2 B15210017 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione CAS No. 140481-00-1](/img/structure/B15210017.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrole-2,5-dione structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways involving trifluoromethylated compounds. Additionally, in the industry, it can be used in the production of advanced materials with specific desired properties .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds that contain trifluoromethyl groups or pyrrole-2,5-dione structures. Similar compounds include trifluoromethylated indoles and benzyl derivatives . The uniqueness of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
140481-00-1 |
|---|---|
Molecular Formula |
C12H8F3NO2 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-2-1-3-8(9)7-16-10(17)5-6-11(16)18/h1-6H,7H2 |
InChI Key |
XAYSLJUSDPDOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


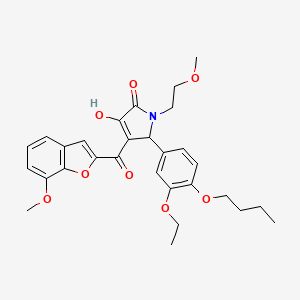
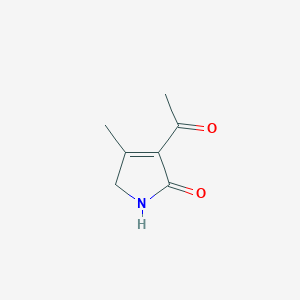
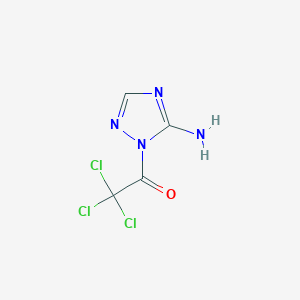
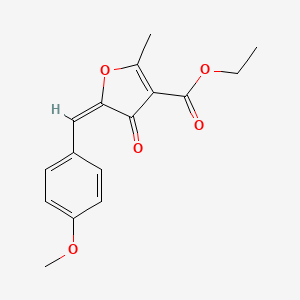
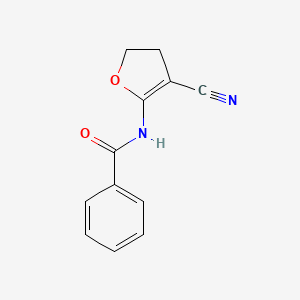
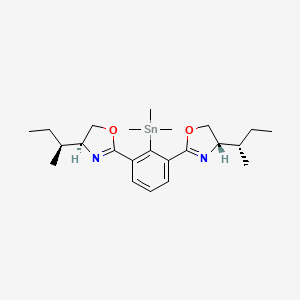
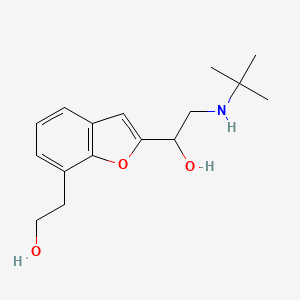
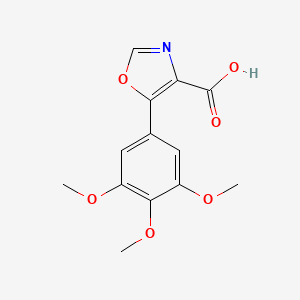
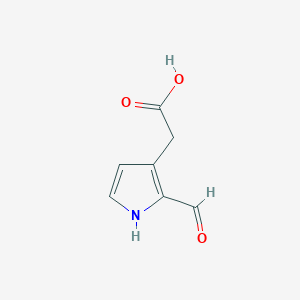
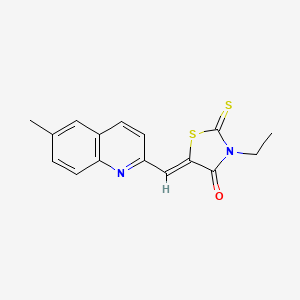
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
